N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused to a 5-oxopyrrolidin-3-yl scaffold, further substituted with a 2,5-dimethoxybenzenesulfonamide group. The sulfonamide group is pharmacologically significant, often enhancing binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(11-15)30(24,25)21-13-9-20(23)22(12-13)14-3-5-16-18(10-14)29-8-7-28-16/h3-6,10-11,13,21H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFWVWVNHWZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.45 g/mol. Its structure features a sulfonamide group attached to a dimethoxybenzene moiety and a pyrrolidine derivative linked to a dihydrobenzo[b][1,4]dioxin core.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. For example, related compounds have demonstrated IC50 values ranging from 0.082 μM to higher values in various assays .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Neuroprotective Effects : There is emerging evidence that certain benzo[d]dioxin derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Biological Activity Data
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study 1 : A study focusing on the synthesis of benzo[d]dioxin derivatives reported their efficacy against cancer cell lines. The most potent analogs showed significant inhibition of cell proliferation at low micromolar concentrations .
- Study 2 : Another investigation into the neuroprotective properties of similar compounds indicated that they could attenuate oxidative stress-induced cell death in neuronal cultures .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with the dihydrobenzo[b][1,4]dioxin structure can exhibit anticancer properties . Studies have shown that derivatives of this scaffold inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported an IC50 value of 5.8 μM against specific cancer cell lines, suggesting moderate potency in inhibiting tumor growth .
Antimicrobial Properties
The sulfonamide group present in this compound is recognized for its antimicrobial activity . Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Research has shown varying degrees of inhibition across different bacterial strains, indicating the potential for developing new antimicrobial agents based on this compound .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor , particularly for Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. Inhibiting PARP1 could enhance the efficacy of cancer therapies by promoting DNA damage accumulation in cancer cells . The sulfonamide moiety enhances binding affinity to target proteins through hydrogen bonds and ionic interactions, which is crucial for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide. Modifications to its molecular structure can significantly influence its interaction with biological targets:
- Dihydrobenzo[b][1,4]dioxin Moiety : Variations in substituents on this core structure can affect the compound's binding to biological targets.
- Sulfonamide Group : This group not only enhances solubility and bioavailability but also contributes to the compound's antimicrobial properties.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy. The results indicated that certain modifications led to enhanced potency against various cancer cell lines. The study highlighted the importance of structural alterations in maximizing therapeutic effects .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds. The study tested various derivatives against common bacterial strains and found that compounds with similar structural features exhibited significant antibacterial activity. This research supports the potential use of sulfonamide-containing compounds in developing new antibiotics .
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities with analogs from the evidence:
Pharmacological and Physicochemical Properties
- Solubility : The target’s methoxy groups enhance water solubility compared to ’s carboxamide derivative, which lacks polar substituents.
- Binding Affinity : The sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions than the ester groups in ’s tetrahydroimidazo-pyridine derivative.
- Metabolic Stability: The 5-oxopyrrolidinone ring in the target is prone to hydrolysis, contrasting with ’s heptanamide derivative, which features a more stable aliphatic chain.
Q & A
Basic: What established synthetic routes are available for N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide, and what are their limitations?
Methodological Answer:
A common approach involves coupling the pyrrolidinone core with the dihydrobenzodioxin moiety via nucleophilic substitution or amidation reactions. For example, triethylamine-mediated coupling of sulfonamide intermediates with activated carbonyl groups (e.g., acid chlorides) under reflux in chloroform or DMF is typical . Key limitations include low yields due to steric hindrance from the dimethoxybenzene group and competing side reactions (e.g., over-oxidation of the pyrrolidinone ring). Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the dihydrobenzodioxin protons (δ 4.2–4.4 ppm for OCH₂ groups) and sulfonamide NH (δ 7.8–8.2 ppm, broad). Confirm stereochemistry via NOESY .
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity. Monitor [M+H]⁺ ions (expected m/z ~485) .
- FT-IR: Validate sulfonamide S=O stretches (~1350 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield while minimizing side products?
Methodological Answer:
Employ factorial design (e.g., 2³ design) to test variables: temperature (25–75°C), solvent polarity (DMF vs. THF), and catalyst (triethylamine vs. DMAP). Response surface methodology (RSM) can model interactions between factors . For example, shows that SnCl₂-mediated reductions in ethanol at 75°C improve diamine intermediate stability, which could be adapted for analogous steps. AI-driven platforms like COMSOL Multiphysics may simulate reaction kinetics to identify optimal conditions .
Advanced: How should contradictions in bioactivity data (e.g., varying IC₅₀ values across assays) be addressed methodologically?
Methodological Answer:
- Control for assay variability: Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Validate target engagement: Use SPR (surface plasmon resonance) to directly measure binding affinity to the hypothesized target (e.g., kinase domains).
- Statistical reconciliation: Apply ANOVA or mixed-effects models to isolate confounding variables (e.g., solvent residues in stock solutions) .
Basic: What computational strategies are recommended for predicting this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on the sulfonamide group’s hydrogen bonding with catalytic residues .
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD of the ligand-protein complex .
- QSAR models: Train models using descriptors like LogP, polar surface area, and H-bond donors .
Advanced: What methodological considerations are critical when designing in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing regimen: Conduct pilot studies to determine MTD (maximum tolerated dose) in rodent models. Monitor plasma concentrations via LC-MS/MS at intervals (0.5, 2, 6, 24 h post-administration) .
- Tissue distribution: Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs.
- Metabolite profiling: Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using HRMS .
Advanced: How can cross-disciplinary approaches (e.g., chemical engineering principles) enhance scalability of this compound’s synthesis?
Methodological Answer:
- Process intensification: Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .
- Membrane separation: Use nanofiltration membranes to recover catalysts (e.g., triethylamine) from reaction mixtures, reducing waste .
- AI-driven optimization: Train neural networks on historical reaction data to predict optimal parameters (e.g., residence time, solvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
